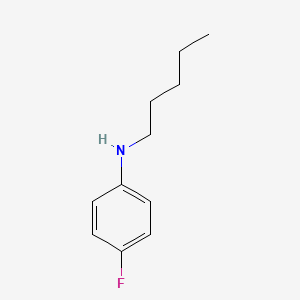

4-Fluoro-N-pentylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

4-fluoro-N-pentylaniline |

InChI |

InChI=1S/C11H16FN/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,13H,2-4,9H2,1H3 |

InChI Key |

VPCAMTOWUSKGMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=CC=C(C=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Characteristics of 4-Fluoro-N-pentylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-N-pentylaniline is an aniline derivative of interest in medicinal chemistry and materials science. Its structural features, a fluorine-substituted aromatic ring coupled with an N-pentyl group, suggest potential applications as an intermediate in the synthesis of novel pharmaceutical agents and functional materials. This technical guide provides a summary of its known and predicted physicochemical characteristics, outlines general experimental protocols for its synthesis and characterization, and discusses its potential relevance in drug development. Due to a lack of specific experimental data in publicly available literature, some information presented is based on the properties of analogous compounds and established principles of organic chemistry.

Introduction

This compound (Figure 1) is a secondary aromatic amine. The presence of a fluorine atom at the para position of the aniline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in drug design.[1] The N-pentyl group contributes to the overall lipophilicity of the compound. This guide aims to consolidate the available information on this compound to support further research and development activities.

Figure 1. Chemical Structure of this compound

Physicochemical Characteristics

| Property | This compound | 4-Fluoroaniline (Analogue) | 4-Pentylaniline (Analogue) |

| Molecular Formula | C₁₁H₁₆FN | C₆H₆FN | C₁₁H₁₇N |

| Molecular Weight | 181.25 g/mol | 111.12 g/mol [2] | 163.26 g/mol [3] |

| Appearance | Colorless to pale yellow liquid[4] | Pale yellow liquid[5] | Clear colorless to yellow to orange liquid |

| Melting Point | Not available | -1.9 °C[6][7] | Not available |

| Boiling Point | Not available | 187 °C at 767 mmHg[2][6] | 130 °C[8] |

| Solubility | Sparingly soluble in water (predicted) | 33 g/L in water at 20 °C[5][6] | Sparingly soluble in water[3][9] |

| pKa (of conjugate acid) | Not available | 4.65 at 25 °C[5][6] | 5.10 (Predicted)[9] |

| LogP (XLogP3) | 3.8 (Predicted)[4] | 1.15[5] | Not available |

Synthesis and Purification

This compound can be synthesized via several routes, with N-alkylation of 4-fluoroaniline being a common method.[4]

Synthesis Workflow

Experimental Protocol: N-Alkylation of 4-fluoroaniline

The following is a general procedure for the N-alkylation of an aniline derivative. Specific conditions for this compound may require optimization.

-

Reaction Setup: To a solution of 4-fluoroaniline (1 equivalent) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents).

-

Addition of Alkylating Agent: Add pentyl bromide or pentyl iodide (1.1 equivalents) dropwise to the stirred reaction mixture.

-

Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature. If a solid precipitate is present, filter it off. The filtrate is then typically diluted with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Physicochemical Characterization: Experimental Protocols

The following are standard experimental methods for determining the key physicochemical properties of a liquid amine like this compound.

Determination of Boiling Point (Micro Method)

The boiling point can be determined using a Thiele tube apparatus, which requires a small amount of the sample.

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., silicone oil).

-

Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled.

-

Observation: The temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The heat is then removed.

-

Boiling Point Determination: The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[10][11]

Solubility Determination

A qualitative assessment of solubility can be performed in various solvents.

-

Procedure: To a series of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane), add a small, measured amount (e.g., 10 mg) of this compound.

-

Observation: The mixtures are agitated, and the solubility is observed at room temperature. Solubility can be categorized as soluble, partially soluble, or insoluble. For aqueous solutions, the pH should be measured using pH paper or a pH meter.[7][12]

Determination of pKa (Potentiometric Titration)

The pKa of the conjugate acid of the amine can be determined by potentiometric titration.

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.[13][14]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the amine.[15]

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.[16][17][18][19]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H stretch of the secondary amine and the C-F stretch.

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structure elucidation.

Applications in Drug Development

While specific biological activities of this compound have not been reported in the searched literature, its structural motifs suggest potential applications in drug discovery and development.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): As an aniline derivative, it can serve as a precursor for the synthesis of more complex molecules with potential therapeutic activities.[4]

-

Modulation of Physicochemical Properties: The incorporation of fluorine can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of the amine, which can affect drug absorption and distribution.[1] The pentyl group increases lipophilicity, which can influence membrane permeability.

-

Lead Optimization: In a drug discovery program, this compound could be used as a building block in the synthesis of analogues of a lead compound to explore structure-activity relationships (SAR).

Safety and Handling

Detailed safety information for this compound is not available. However, based on the data for 4-fluoroaniline, it should be handled with care. 4-Fluoroaniline is harmful if swallowed and causes severe skin burns and eye damage.[5][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[2]

Conclusion

This compound is a chemical compound with potential utility in research and development, particularly in the fields of medicinal chemistry and material science. This guide has provided an overview of its general characteristics and outlined standard protocols for its synthesis and characterization. The lack of specific experimental data highlights an opportunity for further research to fully elucidate the physicochemical properties of this compound and explore its potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. embibe.com [embibe.com]

- 4. Buy this compound [smolecule.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. researchgate.net [researchgate.net]

- 7. galaxy.ai [galaxy.ai]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. lobachemie.com [lobachemie.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. researchgate.net [researchgate.net]

- 14. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]

- 15. mdpi.com [mdpi.com]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. bg.copernicus.org [bg.copernicus.org]

- 18. researchgate.net [researchgate.net]

- 19. preprints.org [preprints.org]

4-Fluoro-N-pentylaniline CAS number and molecular weight

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides available information on 4-Fluoro-N-pentylaniline. Due to the limited availability of data for this specific compound, information on its closely related precursors, 4-Fluoroaniline and 4-n-Pentylaniline, is also included for reference and comparative purposes.

Introduction

This compound is an organofluorine compound featuring a fluorine atom at the para-position of the aniline ring and a pentyl group attached to the nitrogen atom.[1] This structure makes it a subject of interest in medicinal chemistry and material science, often synthesized as an intermediate for more complex molecules.[1] Its fluorinated aromatic ring and the N-alkyl substituent are key features that can influence its chemical reactivity and biological activity.

Chemical Identity and Properties

| Identifier | Value | Source |

| Molecular Formula | C11H16FN | [1] |

| Molecular Weight | 181.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCCCCNC1=CC=C(C=C1)F | [1] |

| InChI Key | VPCAMTOWUSKGMI-UHFFFAOYSA-N | [1] |

For comparative purposes, the properties of its parent compounds, 4-Fluoroaniline and 4-n-Pentylaniline, are provided below.

Table of Properties for Related Compounds:

| Property | 4-Fluoroaniline | 4-n-Pentylaniline |

| CAS Number | 371-40-4[2][3][4] | 33228-44-3[5][6] |

| Molecular Formula | C6H6FN[2][3] | C11H17N[5][6] |

| Molecular Weight | 111.12 g/mol [2][3] | 163.26 g/mol [6] |

| Appearance | Colorless to light yellow liquid[3][4] | Clear colorless to yellow to orange liquid[5] |

| Boiling Point | 188 °C[3][4] | 130 °C[6] |

| Density | 1.1725 g/cm³[3] | 0.919 g/mL at 25 °C[6] |

| Refractive Index | 1.539 (n20/D) | 1.53 (n20/D)[6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established chemical reactions, primarily involving the formation of the N-alkyl bond.[1]

A common method for the synthesis of secondary amines like this compound is the N-alkylation of a primary amine. In this case, 4-fluoroaniline is reacted with a pentyl halide (e.g., 1-bromopentane or 1-iodopentane) in the presence of a base to neutralize the hydrogen halide formed during the reaction.

General Experimental Protocol:

-

Dissolve 4-fluoroaniline in a suitable organic solvent (e.g., acetonitrile, DMF).

-

Add a base (e.g., potassium carbonate, triethylamine).

-

Add the pentyl halide dropwise to the reaction mixture.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

After cooling, filter the mixture to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain this compound.

Another synthetic route is the reductive amination of a carbonyl compound. In this case, 4-fluoroaniline can be reacted with pentanal in the presence of a reducing agent.

General Experimental Protocol:

-

Dissolve 4-fluoroaniline and pentanal in a suitable solvent (e.g., methanol, dichloromethane).

-

Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride).

-

Stir the reaction mixture at room temperature for several hours.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Evaporate the solvent and purify the product.

Diagram of Synthesis Pathways

Caption: Synthetic routes to this compound.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are not widely published, its structural motifs are present in various biologically active molecules. N-alkylanilines are known intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom can often enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Aniline derivatives are associated with a broad range of biological activities.

Logical Workflow for Investigating a Novel N-Alkylaniline

Caption: A logical workflow for the investigation of a novel compound.

References

- 1. Buy this compound [smolecule.com]

- 2. 4-Fluoroaniline 99 371-40-4 [sigmaaldrich.com]

- 3. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 4. 4-Fluoroaniline 371-40-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4-n-Pentylaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 4-PENTYLANILINE | 33228-44-3 [chemicalbook.com]

Spectroscopic Analysis of 4-Fluoro-N-pentylaniline: A Technical Overview

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Fluoro-N-pentylaniline. It also outlines general experimental protocols for acquiring such data, aimed at researchers, scientists, and professionals in drug development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral characteristics of analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.0 | Multiplet | 2H | Ar-H (ortho to F) |

| ~ 6.5 - 6.7 | Multiplet | 2H | Ar-H (ortho to NH) |

| ~ 3.5 - 4.5 | Broad Singlet | 1H | N-H |

| ~ 3.1 | Triplet | 2H | N-CH₂- |

| ~ 1.6 | Multiplet | 2H | N-CH₂-CH₂- |

| ~ 1.3 | Multiplet | 4H | -(CH₂)₂-CH₃ |

| ~ 0.9 | Triplet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 156 (d, ¹JCF ≈ 235 Hz) | Ar-C-F |

| ~ 144 | Ar-C-N |

| ~ 115 (d, ²JCF ≈ 22 Hz) | Ar-C (ortho to F) |

| ~ 114 (d, ³JCF ≈ 7 Hz) | Ar-C (ortho to N) |

| ~ 44 | N-CH₂- |

| ~ 29 | N-CH₂-CH₂- |

| ~ 29 | -CH₂-CH₂-CH₃ |

| ~ 22 | -CH₂-CH₃ |

| ~ 14 | -CH₃ |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Medium, Sharp | N-H Stretch |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Strong | Aliphatic C-H Stretch |

| ~ 1610, 1510 | Strong | Aromatic C=C Stretch |

| ~ 1320 | Medium | C-N Stretch |

| ~ 1220 | Strong | C-F Stretch |

| ~ 820 | Strong | p-disubstituted C-H bend |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 181 | High | [M]⁺ (Molecular Ion) |

| 124 | High | [M - C₄H₉]⁺ |

| 111 | Medium | [M - C₅H₁₀]⁺ |

| 95 | Medium | [C₆H₄F]⁺ |

Experimental Protocols

The following are general methodologies for the acquisition of spectral data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger sample amount (20-50 mg) and longer acquisition times are often necessary.[1] A proton-decoupled experiment is standard, with a spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several thousand scans are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[2]

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.[3][4] Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[5] A background spectrum of the clean salt plates should be recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer. Common introduction methods for small molecules include direct infusion via a syringe pump or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6][7]

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for GC-MS and provides fragmentation patterns useful for structural elucidation.[8][9] Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that typically produces the intact molecular ion.[7][10]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).[8]

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.[8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 3. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis | Technology Networks [technologynetworks.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide on the Solubility and Stability of 4-Fluoro-N-pentylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-Fluoro-N-pentylaniline. Due to the limited availability of specific experimental data for this compound, this guide leverages data from analogous structures, namely 4-fluoroaniline and N-pentylaniline, and outlines established methodologies for its empirical determination.

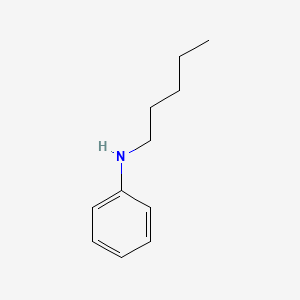

Physicochemical Profile of this compound

An estimated physicochemical profile of this compound can be extrapolated from its constituent parts: the 4-fluoroaniline ring and the N-pentyl chain.

| Property | 4-Fluoroaniline | N-Pentylaniline | Estimated this compound |

| Molecular Formula | C₆H₆FN[1] | C₁₁H₁₇N[2] | C₁₁H₁₆FN |

| Molecular Weight | 111.12 g/mol [1] | 163.26 g/mol [2] | ~181.25 g/mol |

| Boiling Point | 187 °C[1] | 258 °C[3] | Expected to be >200 °C |

| pKa | 4.65 (conjugate acid)[1] | 5.05 (Predicted)[3] | ~4.5 - 5.5 |

| LogP | 1.15 | 3.3 | Estimated to be >3 |

| Water Solubility | 33 g/L (20 °C)[1] | Sparingly soluble[4] | Expected to be sparingly soluble to insoluble |

Table 1: Comparative Physicochemical Properties

The introduction of the pentyl group to the aniline nitrogen significantly increases the lipophilicity (as indicated by the higher LogP of N-pentylaniline) and molecular weight. Consequently, this compound is predicted to have low aqueous solubility. The basicity, reflected by the pKa of the anilinic nitrogen, is not expected to change dramatically.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, impacting bioavailability and formulation. The principle of "like dissolves like" is a useful guide for predicting solubility in various solvents.[5] Solvents with polarities similar to the solute are generally effective at dissolving it.

Qualitative Solubility Prediction:

| Solvent | Polarity | Predicted Solubility of this compound |

| Water | High | Insoluble / Sparingly Soluble |

| Methanol | High | Soluble |

| Ethanol | High | Soluble |

| Acetone | Medium | Soluble |

| Acetonitrile | Medium | Soluble |

| Dichloromethane | Low | Very Soluble |

| Toluene | Low | Very Soluble |

| Hexane | Low | Soluble / Very Soluble |

Table 2: Predicted Qualitative Solubility in Common Solvents

Experimental Protocol for Solubility Determination

A standard method for quantitatively determining the solubility of a compound is the shake-flask method.

Methodology:

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Withdraw a known volume of the supernatant, dilute it appropriately with a suitable solvent, and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then expressed in units such as mg/mL or mol/L.

Figure 1: Experimental workflow for solubility determination.

Stability and Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[6][7] These studies are conducted under conditions more severe than accelerated stability testing and are a key component of regulatory submissions as outlined in ICH guidelines.[8][9]

Standard Forced Degradation Conditions:

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to elevated temperature (e.g., 60 °C) |

| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to elevated temperature (e.g., 60 °C) |

| Oxidation | 3% to 30% H₂O₂, room temperature |

| Thermal Degradation | Solid-state and in solution at elevated temperatures (e.g., 60-80 °C) |

| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines |

Table 3: Recommended Forced Degradation Conditions

Experimental Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of this compound in the appropriate stress media (acid, base, water for thermal and photolytic studies, and with an oxidizing agent). A control sample, protected from the stress condition, should also be prepared.

-

Stress Application: Expose the samples to the specified stress conditions for a defined period. The extent of degradation should ideally be between 5-20%.[10]

-

Sample Quenching: At predetermined time points, withdraw aliquots of the stressed samples and quench the degradation reaction if necessary (e.g., by neutralization).

-

Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

Figure 2: Workflow for a forced degradation study.

Potential Degradation Pathways

Aromatic amines can undergo degradation through several pathways. The presence of the fluoro- and N-pentyl groups will influence the reactivity of this compound.

-

Oxidation: The aniline nitrogen is susceptible to oxidation, which can lead to the formation of N-oxides, nitroso, and nitro derivatives. The aromatic ring can also be hydroxylated.

-

Hydrolysis: While the amide bond is not present, under harsh acidic or basic conditions, dealkylation of the pentyl group could potentially occur, though this is generally less common for N-alkyl bonds compared to, for example, N-acyl bonds.

-

Photodegradation: Aromatic systems can be susceptible to photolytic degradation, potentially leading to polymerization or ring opening under high-energy light.

Figure 3: Conceptual degradation pathways.

Analytical Methodologies

A stability-indicating analytical method (SIAM) is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products.[11] Reversed-phase HPLC with UV detection is the most common technique for this purpose.

Key aspects of a suitable HPLC method:

-

Column: A C18 or C8 column is typically suitable for compounds of this polarity.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to separate the parent compound from more polar or less polar degradation products.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Conclusion

References

- 1. 371-40-4 CAS MSDS (4-Fluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. N-Pentylaniline | C11H17N | CID 75865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-N-PENTYLANILINE | 2655-27-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. ijcrt.org [ijcrt.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. ijcrt.org [ijcrt.org]

The Strategic Integration of 4-Fluoro-N-pentylaniline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intentional incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacological properties. Within this context, 4-Fluoro-N-pentylaniline emerges as a key building block, particularly in the design and synthesis of novel analgesic agents. This technical guide explores the potential applications of this compound, focusing on its role as a precursor to potent opioid receptor modulators. We will delve into its synthesis, potential structure-activity relationships, and provide detailed experimental protocols for its utilization in the development of next-generation therapeutics.

Introduction: The Fluorine Advantage in Drug Design

The strategic placement of fluorine atoms within a drug molecule can dramatically improve its metabolic stability, binding affinity, and bioavailability.[1][2] The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence intermolecular interactions, leading to enhanced binding at the target receptor. This compound, a derivative of 4-fluoroaniline, offers a versatile scaffold that combines the benefits of fluorination with a lipophilic pentyl chain, making it an attractive starting point for the synthesis of centrally-acting nervous system agents.[3][4]

Core Application: A Gateway to Novel Analgesics

The primary potential application of this compound in medicinal chemistry lies in its use as a key intermediate for the synthesis of potent analgesics, particularly analogs of the fentanyl class of opioids.[5][6] Fentanyl and its derivatives are powerful µ-opioid receptor agonists widely used for pain management. The synthesis of para-fluorofentanyl, a known fentanyl analog, utilizes 4-fluoroaniline as a starting material.[5][7] By employing this compound, medicinal chemists can explore novel chemical space by modifying the N-substituent of the 4-anilinopiperidine core, a strategy known to significantly impact potency and selectivity.[8]

The Opioid Receptor Signaling Pathway

Opioid analgesics exert their effects primarily through the activation of µ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs). Upon agonist binding, a conformational change in the receptor leads to the activation of intracellular signaling cascades, ultimately resulting in the modulation of neuronal excitability and the inhibition of pain signal transmission.

Caption: Opioid Receptor Signaling Cascade.

Synthesis and Experimental Protocols

The synthesis of this compound and its subsequent elaboration into potential drug candidates involves well-established organic chemistry reactions.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the N-alkylation of 4-fluoroaniline.[3][8]

Experimental Protocol: N-Alkylation of 4-fluoroaniline

-

Reaction Setup: To a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. ovid.com [ovid.com]

- 4. Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. List of fentanyl analogues - Wikipedia [en.wikipedia.org]

- 7. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fentanyl analogs: structure-activity-relationship study. | Semantic Scholar [semanticscholar.org]

The Strategic Role of 4-Fluoro-N-pentylaniline in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-N-pentylaniline is a fluorinated aromatic amine that serves as a versatile building block in organic synthesis. The presence of the fluorine atom and the N-pentyl group imparts unique electronic properties and lipophilicity, making it a valuable precursor for the synthesis of a wide range of organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of the synthesis of this compound and its application in key organic reactions, supported by experimental data and procedural outlines.

Introduction

Fluorinated organic compounds play a crucial role in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its para-fluorinated phenyl ring and a five-carbon alkyl chain on the nitrogen atom, is a prime example of a fluorinated building block with significant potential in synthetic chemistry. This guide explores its synthesis and its utility in subsequent chemical transformations.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods, primarily involving the N-alkylation of 4-fluoroaniline or the reductive amination of appropriate precursors.

N-Alkylation of 4-Fluoroaniline

A common and straightforward method for the synthesis of this compound is the N-alkylation of 4-fluoroaniline with a pentyl halide in the presence of a base.[1]

Caption: General workflow for the N-alkylation of 4-fluoroaniline.

Experimental Protocol: N-Alkylation of 4-Fluoroaniline

-

To a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Parameter | Condition |

| Reactants | 4-fluoroaniline, 1-bromopentane |

| Base | Potassium Carbonate or Sodium Hydride |

| Solvent | DMF or Acetonitrile |

| Temperature | 60-80 °C |

| Reaction Time | 4-12 hours (TLC monitored) |

| Typical Yield | 70-90% |

Table 1: Typical reaction conditions for the N-alkylation of 4-fluoroaniline.

Role as a Building Block in Organic Synthesis

This compound is a versatile intermediate for the synthesis of more complex molecules. Its secondary amine functionality and the activated aromatic ring allow for a variety of chemical transformations.

Acylation Reactions

The secondary amine of this compound can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. These N-acyl derivatives are of interest in medicinal chemistry.

Caption: General workflow for the acylation of this compound.

Experimental Protocol: Acylation of this compound

-

Dissolve this compound (1.0 eq) in a dry aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as pyridine or triethylamine (1.5 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (e.g., acetyl chloride, 1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and a mild acid solution (e.g., 1M HCl) to remove excess base.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting amide by recrystallization or column chromatography.

| Parameter | Condition |

| Reactants | This compound, Acylating Agent |

| Base | Pyridine or Triethylamine |

| Solvent | Dichloromethane or THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

Table 2: Generalized conditions for the acylation of this compound.

Azo Dye Synthesis

Aromatic amines are classical precursors for the synthesis of azo dyes. While primary anilines are typically used for diazotization, N-alkylanilines like this compound can act as coupling components in the synthesis of azo dyes.

Experimental Protocol: Azo Coupling with this compound as the Coupling Partner

Step 1: Diazotization of a Primary Aromatic Amine

-

Dissolve the primary aromatic amine (e.g., aniline) in an aqueous solution of a strong acid (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite with vigorous stirring, keeping the temperature below 5 °C.

-

The formation of the diazonium salt is typically indicated by a positive test with starch-iodide paper.

Step 2: Azo Coupling

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

-

Cool the solution to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the solution of this compound with constant stirring.

-

Maintain the temperature at 0-5 °C and stir for 1-2 hours.

-

The formation of the colored azo dye precipitate indicates the progress of the reaction.

-

Isolate the dye by filtration, wash with cold water, and dry.

| Parameter | Condition |

| Diazotizing Agent | Sodium Nitrite / HCl |

| Coupling Component | This compound |

| Temperature | 0-5 °C |

| Solvent | Ethanol or Acetic Acid |

| Product | Azo Dye |

Table 3: Generalized conditions for azo dye synthesis using an N-alkylaniline as a coupling component.

Potential Applications in Medicinal Chemistry and Materials Science

The derivatives of this compound are of interest in several areas:

-

Pharmaceutical Development: The incorporation of the fluorophenylpentylamino moiety can be explored for its effect on the biological activity of various scaffolds. The fluorine atom can enhance metabolic stability and binding affinity, while the pentyl group increases lipophilicity, which can improve cell membrane permeability.[1]

-

Materials Science: The aromatic nature of this compound and its derivatives makes them potential candidates for the synthesis of novel polymers and dyes with specific optical and electronic properties.[1]

Conclusion

This compound is a valuable and versatile fluorinated building block in organic synthesis. Its synthesis is readily achievable through standard organic transformations. The presence of both a reactive secondary amine and a fluorinated aromatic ring allows for a wide range of subsequent reactions, leading to the creation of diverse and potentially bioactive molecules. While specific, documented applications of this compound as a reactant are not extensively reported in the readily available literature, its chemical properties suggest significant potential for its use in the development of new pharmaceuticals, agrochemicals, and functional materials. Further research into the synthetic utility of this compound is warranted.

References

The Aniline Moiety in 4-Fluoro-N-pentylaniline: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-N-pentylaniline is an organofluorine compound featuring a pentyl group attached to the nitrogen of a 4-fluoroaniline core. Its chemical formula is C11H16FN, and it typically appears as a colorless to pale yellow liquid. This molecule serves as a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The reactivity of this compound is primarily dictated by its aniline moiety, which presents two main sites for chemical transformation: the nucleophilic nitrogen atom of the secondary amine and the activated aromatic ring.

The chemical behavior of the aniline group is modulated by the electronic effects of its substituents. The fluorine atom at the para position exerts a dual influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The N-pentyl group, being an alkyl substituent, is electron-donating (+I), which enhances the electron density on the nitrogen atom, thereby increasing its nucleophilicity and basicity compared to its primary amine precursor, 4-fluoroaniline. These competing and complementary electronic effects make this compound a versatile building block for constructing complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of key physicochemical properties for this compound and its parent compounds is provided below for comparative analysis.

| Property | This compound | 4-Fluoroaniline | N-Pentylaniline |

| Molecular Formula | C11H16FN | C6H6FN | C11H17N |

| Molecular Weight | 181.25 g/mol | 111.12 g/mol | 163.26 g/mol |

| Appearance | Colorless to pale yellow liquid | Clear yellow to brown liquid | - |

| Boiling Point | - | 188 °C | - |

| Density | - | 1.173 g/mL at 25 °C | - |

| pKa (conjugate acid) | - | 4.65 at 25 °C | - |

| LogP | 3.8 | 1.15 | - |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the direct N-alkylation of 4-fluoroaniline. This method offers a straightforward approach to introducing the pentyl group onto the nitrogen atom.

Caption: Synthetic workflow for this compound via N-alkylation.

Reactivity of the Aniline Moiety

The reactivity can be categorized into two principal types: reactions occurring at the nitrogen atom and electrophilic substitution on the aromatic ring.

Caption: Key reaction pathways of the aniline moiety.

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a weak base.

-

N-Acylation: This is a common and highly efficient reaction for secondary anilines. It is often used to protect the amino group or to synthesize amide-containing target molecules. The reaction proceeds readily with acylating agents like acetyl chloride or acetic anhydride in the presence of a base.

-

Further N-Alkylation: As a secondary amine, this compound can react with another mole of an alkylating agent to form a tertiary amine, N,N-dipentyl-4-fluoroaniline. This is often an undesirable side reaction during its synthesis but can be driven to completion with excess alkyl halide.

-

N-Nitrosation: Unlike primary anilines which undergo diazotization, secondary anilines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form N-nitrosoamines.

-

Basicity: The N-pentyl group increases the electron density on the nitrogen, making this compound more basic than 4-fluoroaniline. It readily reacts with acids to form the corresponding ammonium salts.

Electrophilic Aromatic Substitution (EAS)

The N-pentylamino group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. The fluorine atom, while deactivating inductively, also directs ortho and para. With the para position occupied by fluorine, incoming electrophiles are strongly directed to the ortho positions (C2 and C6) relative to the amino group.

Caption: Directing effects in electrophilic aromatic substitution.

-

Halogenation: Bromination using reagents like N-bromosuccinimide (NBS) in an appropriate solvent (e.g., acetonitrile) is expected to yield the 2-bromo-4-fluoro-N-pentylaniline as the major product with high regioselectivity.

-

Nitration and Sulfonation: These reactions must be conducted under carefully controlled, moderate conditions to avoid oxidation of the aniline ring and other side reactions. The primary products will be the 2-nitro and 2-sulfonic acid derivatives, respectively.

Summary of Key Reactions

| Reaction Type | Reagents | Major Product |

| N-Acylation | Acetic anhydride, Pyridine | N-(4-fluorophenyl)-N-pentylacetamide |

| N-Nitrosation | NaNO₂, HCl (aq) | 4-Fluoro-N-nitroso-N-pentylaniline |

| EAS: Bromination | N-Bromosuccinimide (NBS), MeCN | 2-Bromo-4-fluoro-N-pentylaniline |

| EAS: Nitration | HNO₃, H₂SO₄ (mild conditions) | 4-Fluoro-2-nitro-N-pentylaniline |

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the synthesis of N-(4-fluorophenyl)-N-pentylacetamide, a common derivative. The procedure is adapted from standard methods for the acetylation of secondary amines.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Pyridine (1.2 eq) or Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C using an ice-water bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Electrophilic Bromination of this compound

This protocol details the regioselective synthesis of 2-Bromo-4-fluoro-N-pentylaniline, adapted from procedures for activated aromatic systems.

Materials:

-

This compound (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Acetonitrile (MeCN)

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add N-bromosuccinimide (1.0 eq) in one portion to the stirred solution.

-

Maintain the reaction at 0 °C and stir for 30-60 minutes. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude residue via flash column chromatography on silica gel to afford the pure 2-bromo product.

Conclusion

The aniline moiety in this compound is a highly reactive and versatile functional group. The nucleophilic nitrogen atom readily undergoes acylation and nitrosation, while the electron-rich aromatic ring is primed for highly regioselective electrophilic substitution at the ortho positions. This predictable reactivity, governed by the interplay of the fluoro and N-pentyl substituents, makes this compound a strategic precursor in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of these reaction pathways is essential for its effective utilization in drug design and development.

Theoretical and Computational Insights into 4-Fluoro-N-pentylaniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-Fluoro-N-pentylaniline (C₁₁H₁₄FN). While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established computational chemistry techniques and theoretical frameworks used for analogous fluoroaniline derivatives. It outlines detailed protocols for quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and vibrational analysis, as well as Frontier Molecular Orbital (FMO) analysis. Furthermore, it details molecular docking simulation protocols to investigate potential biological interactions. The presented data tables and visualizations are illustrative, based on typical results from studies of similar molecules, and serve as a guide for future research on this compound.

Introduction

This compound is an organofluorine compound with potential applications in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1] Understanding its molecular structure, electronic properties, and potential interactions with biological targets is crucial for its application in drug design and development. Computational modeling and theoretical studies offer a powerful, non-invasive approach to elucidate these characteristics.

This whitepaper details the standard computational workflows and theoretical approaches for characterizing molecules like this compound.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through several established methods[1]:

-

N-Alkylation of 4-Fluoroaniline: This involves the reaction of 4-fluoroaniline with a pentyl halide (e.g., pentyl bromide) in the presence of a base.

-

Direct Amination: Reacting pentylamine with 4-fluoronitrobenzene.[1]

-

Reduction of Nitro Compounds: The reduction of a precursor nitro compound can also yield the target aniline.[1]

Key chemical reactions involving this compound include electrophilic aromatic substitution, where the fluorine atom influences the reactivity of the aromatic ring, and N-alkylation at the amine group.[1]

Theoretical and Computational Methodologies

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules. A common approach for compounds analogous to this compound involves the B3LYP functional with a 6-311++G(d,p) basis set.[2][3]

-

Molecular Structure Input: The initial molecular structure of this compound is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .pdb).

-

Geometry Optimization: A full geometry optimization is performed using a computational chemistry software package (e.g., Gaussian, ORCA). The calculation is typically run in the gas phase or with a solvent model to mimic physiological conditions.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculations: Single-point energy calculations are then carried out to determine various electronic properties, including:

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.[4][5]

-

Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization and hyperconjugative interactions within the molecule.[6][7]

-

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates.

-

Ligand Preparation: The 3D structure of this compound is optimized using a suitable force field (e.g., MMFF94) or quantum mechanical method as described above. Charges are assigned, and the structure is saved in a docking-compatible format (e.g., .pdbqt).

-

Receptor Preparation: A target protein of interest (e.g., a kinase or receptor) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added. The file is prepared for docking using software like AutoDockTools.

-

Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to perform the simulation.[8][9] A grid box is defined to encompass the active site of the protein. The docking algorithm then explores various conformations and orientations of the ligand within the active site.

-

Analysis of Results: The results are analyzed based on the predicted binding affinity (e.g., in kcal/mol) and the binding pose of the ligand. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined.

Data Presentation

The following tables present illustrative quantitative data for this compound based on typical values obtained for similar fluoroaniline derivatives from computational studies.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-F | 1.35 |

| C-N | 1.40 | |

| N-C (pentyl) | 1.47 | |

| **Bond Angles (°) ** | C-C-F | 119.5 |

| C-C-N | 120.5 | |

| C-N-C (pentyl) | 118.0 |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) |

| N-H Stretch | 3450 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| C=C Aromatic Stretch | 1600 - 1450 |

| C-F Stretch | 1250 |

Table 3: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Value (eV) (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap (ΔE) | 4.9 |

Table 4: Molecular Docking Results (Illustrative)

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase X (e.g., B-Raf) | -7.5 | Leu, Val, Ala |

| Receptor Y | -6.8 | Ser, Thr, Tyr |

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Caption: Molecular structure of this compound.

Caption: Computational workflow for theoretical studies.

Caption: Hypothetical signaling pathway interaction.

Conclusion

This technical guide has outlined the standard theoretical and computational methodologies for the comprehensive study of this compound. While specific experimental data for this molecule remains to be published, the protocols for DFT calculations and molecular docking simulations detailed herein provide a robust framework for future research. The illustrative data and visualizations serve as a practical guide for researchers and scientists in the fields of medicinal chemistry and drug development to predict the molecular properties and biological activity of this and related compounds, thereby accelerating the drug discovery process.

References

- 1. Buy this compound [smolecule.com]

- 2. Experimental and theoretical spectroscopic studies in relation to molecular structure investigation of para chloro, para fluoro and para nitro maleanilinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ab-initio and DFT calculations on molecular structure, NBO, HOMO-LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nepjol.info [nepjol.info]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and experimental and theoretical characterization of m-fluorosulfinylaniline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. In silico DFT study, molecular docking, and ADMET predictions of cytidine analogs with antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Review of 4-Fluoro-N-pentylaniline and its Analogs: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-N-pentylaniline and its analogs represent a class of chemical compounds with significant potential in medicinal chemistry and materials science. The incorporation of a fluorine atom onto the aniline ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive literature review of this compound and its homologous series of N-alkylaniline analogs. It details synthetic methodologies, presents key quantitative data in a structured format, and explores the current understanding of their biological activities.

Synthesis of 4-Fluoro-N-alkylanilines

The primary synthetic routes to 4-Fluoro-N-alkylanilines involve the N-alkylation of 4-fluoroaniline or the reductive amination of 4-fluoronitrobenzene.

N-Alkylation of 4-Fluoroaniline

A common and versatile method for synthesizing 4-Fluoro-N-alkylanilines is the direct N-alkylation of 4-fluoroaniline with an appropriate alkyl halide.[1] This SN2 reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.[1] The reactivity of the alkyl halide follows the order RI > RBr > RCl >> RF.[1]

A general workflow for the synthesis and screening of these compounds is illustrated below.

Caption: General workflow for the synthesis and biological screening of 4-Fluoro-N-alkylaniline analogs.

Reductive Amination

Reductive amination offers an alternative route, particularly for the synthesis of N-isopropylanilines. This method involves the reaction of 4-fluoroaniline with a ketone (e.g., acetone) in the presence of a reducing agent, such as sodium borohydride, in an acidic medium.[2][3] Another variation starts from 4-fluoronitrobenzene, which is first reduced to 4-fluoroaniline and then undergoes in-situ alkylation with a ketone and hydrogen gas over a metal catalyst.[4]

Physicochemical Properties of 4-Fluoro-N-alkylanilines

The physical and chemical properties of 4-fluoro-N-alkylanilines vary with the length of the N-alkyl chain. As the homologous series ascends, properties such as boiling point and density are expected to change in a predictable manner.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 4-Fluoro-N-methylaniline | C7H8FN | 125.14 | 79 °C/11 mmHg | 1.040 | 1.5320 |

| 4-Fluoro-N-isopropylaniline | C9H12FN | 153.20 | 40 °C/0.5 mm[2] | - | - |

| 4-Butylaniline | C10H15N | 149.23 | - | - | - |

| 4-Hexylaniline | C12H19N | 177.29 | 279-285[5] | 0.919[5] | 1.525[5] |

Note: Data for non-fluorinated analogs are included for comparison.

Experimental Protocols

Synthesis of 4-Fluoro-N-isopropylaniline via Reductive Amination[2][3]

Materials:

-

4-Fluoroaniline (22.2 g, 0.2 mol)

-

Acetone (17.6 mL, 0.24 mol)

-

Glacial Acetic Acid (120 mL)

-

Sodium Borohydride (9.4 g, 0.25 mol)

-

50% Aqueous Sodium Hydroxide Solution

-

Hexane

-

Saturated Sodium Chloride Solution

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

A solution of 4-fluoroaniline and acetone in glacial acetic acid is prepared in a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer.

-

The flask is cooled to approximately 10°C in an ice bath.

-

Sodium borohydride is added in portions while maintaining the temperature below 20°C.

-

The mixture is stirred at 20°C for 30 minutes and then at room temperature for one hour.

-

The reaction mixture is poured into 500 mL of ice water.

-

The aqueous solution is made alkaline (pH > 7) by the dropwise addition of 120 mL of 50% aqueous sodium hydroxide solution, keeping the temperature below 25°C.

-

The product is extracted with hexane (2 x 100 mL).

-

The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by evaporation to yield a clear liquid.

-

The crude product is purified by distillation to give 4-fluoro-N-isopropylaniline as a clear, colorless liquid.

Yield: 21.8 g (71%)[2] Boiling Point: 40°C at 0.5 mmHg[2]

Biological Activities

The introduction of fluorine into aniline derivatives can significantly impact their biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.[6] While specific biological data for this compound is limited in the public domain, studies on related fluoroaniline derivatives have shown promising antimicrobial properties.

For instance, N-benzylidene-4-fluoroaniline derivatives have demonstrated antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis.[6] The activity, measured by the agar-well diffusion assay, varied depending on the specific substitutions on the benzylidene ring.[6] Additionally, carbazole derivatives with fluoroindole substitutions have shown potent antimicrobial activity with MIC values ranging from 3.9 to 31.2 µg/mL.[7]

The general workflow for discovering bioactive molecules involves iterative cycles of design, synthesis, purification, and testing.

Caption: Iterative cycle of bioactive molecular discovery.

Conclusion

This compound and its analogs are a promising class of compounds for further investigation in drug discovery and materials science. The synthetic routes to these compounds are well-established, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies. While current biological data is somewhat limited for the title compound, related fluoroaniline derivatives have shown encouraging antimicrobial activity. Further research is warranted to systematically evaluate the biological properties of a homologous series of 4-fluoro-N-alkylanilines to fully elucidate their therapeutic potential. The provided experimental protocols and workflows can serve as a foundation for researchers entering this area of study.

References

- 1. Alkylation with Functionalised Alkanes - Wordpress [reagents.acsgcipr.org]

- 2. prepchem.com [prepchem.com]

- 3. 4-FLUORO-N-ISOPROPYLANILINE | 70441-63-3 [chemicalbook.com]

- 4. CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline - Google Patents [patents.google.com]

- 5. 4-己基苯胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-N-pentylaniline

Introduction

4-Fluoro-N-pentylaniline is an organofluorine compound with applications in medicinal chemistry and materials science, often serving as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document provides detailed protocols for the synthesis of this compound from 4-fluoroaniline via two common and effective methods: Direct N-Alkylation and Reductive Amination. These protocols are intended for researchers, scientists, and professionals in drug development.

Two primary synthetic routes for the N-alkylation of 4-fluoroaniline are presented:

-

Direct N-Alkylation: This method involves the reaction of 4-fluoroaniline with a pentyl halide, such as pentyl bromide, in the presence of a base.

-

Reductive Amination: This approach consists of the reaction of 4-fluoroaniline with pentanal to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.[2][3][4] This method can often prevent the overalkylation that can occur with direct alkylation.[2]

Method 1: Synthesis via Direct N-Alkylation

This protocol details the synthesis of this compound by the direct alkylation of 4-fluoroaniline with pentyl bromide. A base is used to neutralize the hydrobromic acid generated during the reaction.

Experimental Protocol

Materials:

-

4-Fluoroaniline

-

Pentyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 4-fluoroaniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add pentyl bromide (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a pale yellow oil.

Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 2: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound using a reductive amination reaction between 4-fluoroaniline and pentanal. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[2]

Experimental Protocol

Materials:

-

4-Fluoroaniline

-

Pentanal

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Acetic acid (AcOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve 4-fluoroaniline (1.0 eq) and pentanal (1.1 eq) in dichloromethane.

-

Add a catalytic amount of acetic acid to the solution.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Characterization: The identity and purity of the synthesized compound should be verified using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic protocols.

| Parameter | Method 1: Direct N-Alkylation | Method 2: Reductive Amination |

| Reactants | 4-Fluoroaniline, Pentyl bromide | 4-Fluoroaniline, Pentanal |

| 4-Fluoroaniline (molar eq.) | 1.0 | 1.0 |

| Pentylating Agent (molar eq.) | 1.2 (Pentyl bromide) | 1.1 (Pentanal) |

| Reagent (molar eq.) | 2.0 (K₂CO₃) | 1.5 (NaBH(OAc)₃) |

| Reaction Conditions | ||

| Solvent | Acetonitrile | Dichloromethane |

| Temperature | Reflux (~82°C) | Room Temperature |

| Reaction Time | 12-24 hours | 12-24 hours |

| Purification | ||

| Method | Silica Gel Column Chromatography | Silica Gel Column Chromatography |

| Eluent System | Hexane/Ethyl Acetate Gradient | Hexane/Ethyl Acetate Gradient |

| Product | ||

| Compound | This compound | This compound |

| Expected Yield | Moderate to Good | Good to High |

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Caption: Overall workflow for the synthesis of this compound.

Caption: Reaction pathways for the two synthesis methods.

References

Application Note: N-Alkylation of 4-Fluoroaniline via Reductive Amination

Abstract

This application note provides a detailed protocol for the N-alkylation of 4-fluoroaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The featured method is a one-pot reductive amination reaction with acetone to yield N-isopropyl-4-fluoroaniline. This procedure is characterized by its operational simplicity, mild reaction conditions, and good product yield. The protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

4-Fluoroaniline is a versatile building block in organic synthesis, with its derivatives exhibiting a wide range of biological activities. The N-alkylation of 4-fluoroaniline is a critical transformation for introducing alkyl substituents onto the nitrogen atom, thereby modifying the molecule's physicochemical properties and biological efficacy. Several methods exist for N-alkylation, including direct alkylation with alkyl halides and Buchwald-Hartwig amination. However, reductive amination offers a convenient and efficient alternative, particularly for the synthesis of secondary amines.

This protocol details the N-isopropylation of 4-fluoroaniline using acetone as the alkylating agent and sodium borohydride as the reducing agent in a glacial acetic acid medium. The reaction proceeds through the in-situ formation of an imine intermediate, which is subsequently reduced to the corresponding secondary amine.

Reaction Scheme

Caption: General reaction scheme for the N-isopropylation of 4-fluoroaniline.

Experimental Protocol

A detailed procedure for the synthesis of N-isopropyl-4-fluoroaniline is provided below.

Materials:

| Reagent/Solvent | Formula | M.W. | Amount | Moles |

| 4-Fluoroaniline | C₆H₆FN | 111.12 g/mol | 22.2 g | 0.2 mol |

| Acetone | C₃H₆O | 58.08 g/mol | 17.6 mL | 0.24 mol |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 g/mol | 120 mL | 2.0 mol |

| Sodium Borohydride | NaBH₄ | 37.83 g/mol | 9.4 g | 0.25 mol |

| 50% aq. Sodium Hydroxide | NaOH | 40.00 g/mol | 120 mL | - |

| Hexane | C₆H₁₄ | 86.18 g/mol | 2 x 100 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 g/mol | q.s. | - |

| Saturated Sodium Chloride | NaCl | 58.44 g/mol | q.s. | - |

Equipment:

-

500 mL three-necked round-bottomed flask

-

Mechanical stirrer

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a 500 mL three-necked round-bottomed flask equipped with a mechanical stirrer, add 4-fluoroaniline (22.2 g, 0.2 mol) and acetone (17.6 mL, 0.24 mol).

-

Add glacial acetic acid (120 mL, 2.0 mol) to dissolve the reactants.

-

Cool the reaction mixture to approximately 10°C using an ice bath.

-

While maintaining the temperature below 20°C, add sodium borohydride (9.4 g, 0.25 mol) in portions.

-

After the addition is complete, stir the reaction mixture at 20°C for 30-60 minutes.

-

Pour the reaction mixture into 500 mL of ice water.

-

Make the aqueous solution alkaline by the dropwise addition of 50% aqueous sodium hydroxide (120 mL), ensuring the temperature remains below 25°C.

-

Extract the product with hexane (2 x 100 mL).

-

Combine the organic phases and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product as a clarified liquid.

-

Purify the product by distillation, collecting the fraction at 40°C/0.5 mmHg.

Expected Yield: 21.8 g (71%) of a colorless liquid.

Experimental Workflow